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Antibody-Drug Conjugates (ADCSs) are a rapidly advancing class of cancer therapeutics that
combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic
payload.[1] The linker, a chemical bridge connecting these two components, is a critical
determinant of an ADC's success.[2] An ideal linker must be sufficiently stable to prevent
premature payload release in systemic circulation, thereby minimizing off-target toxicity, while
also enabling efficient and specific cleavage to release the cytotoxic agent at the tumor site.[3]

[4]

Cleavabile linkers are designed to break under specific physiological conditions that are more
prevalent within the tumor microenvironment or inside cancer cells, such as the presence of
certain enzymes or a lower pH.[5][6] This targeted release mechanism is crucial for maximizing
the therapeutic index and can enable a "bystander effect,” where the released, cell-permeable
payload can kill adjacent, antigen-negative tumor cells.[6][7] This guide provides a technical
overview of the core types of cleavable linkers, their mechanisms of action, comparative
stability and cleavage data, and the experimental protocols used for their evaluation.

Types and Mechanisms of Cleavable Linkers

Cleavabile linkers are broadly categorized based on their mechanism of cleavage. The three
most common strategies rely on proteases, pH sensitivity, and the reductive environment of the
cell.[5][7]

Protease-Cleavable Linkers
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These linkers incorporate a short peptide sequence that is recognized and cleaved by
proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[5]
[8] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the
peptide bond, initiating the release of the payload.[9]

The most common peptide sequences include valine-citrulline (Val-Cit) and valine-alanine (Val-
Ala).[9] Often, a self-immolative spacer, like p-aminobenzyl carbamate (PABC), is placed
between the peptide and the drug.[10][11] After the protease cleaves the peptide, the PABC
spacer spontaneously decomposes, ensuring the release of the unmodified, active payload.[8]
Brentuximab vedotin, which uses a Val-Cit-PABC linker to release monomethyl auristatin E
(MMAE), is a prime example.[10]
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Protease-cleavable linker workflow.
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Acid-Labile (pH-Sensitive) Linkers

Acid-cleavable linkers are designed to be stable at the physiological pH of blood (pH 7.4) but
hydrolyze rapidly in the more acidic environment of endosomes (pH 5.5-6.2) and lysosomes

(pH 4.5-5.0).[9][11] Hydrazone bonds are the most common chemistry used for this purpose.
[10]

The first approved ADC, gemtuzumab ozogamicin (Mylotarg), utilized a hydrazone linker to
connect the antibody to a calicheamicin payload.[10] While effective, early hydrazone linkers
showed some instability in circulation, leading to gradual, premature drug release.[1][9] More
recent developments, such as silyl ether-based linkers, have demonstrated significantly
improved plasma stability while retaining acid sensitivity.[12]
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Acid-labile linker cleavage mechanism.

Disulfide Linkers (Glutathione-Sensitive)

This class of linkers leverages the significant concentration gradient of glutathione (GSH), a
reducing agent, which is much higher inside cells than in the bloodstream.[7] Disulfide bonds
within the linker remain stable in the oxidizing environment of the plasma but are rapidly

cleaved by reduction upon entering the cell cytoplasm.[13]
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The steric hindrance around the disulfide bond can be modified to tune the rate of cleavage
and stability of the linker.[13] This strategy provides an effective intracellular release
mechanism, although the payload is released in the cytosol rather than the lysosome.
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Disulfide linker reduction mechanism.

Quantitative Data: Stability and Cleavage
Comparison
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The selection of a linker is a data-driven process that balances stability in circulation with
efficient cleavage at the target site. The following tables summarize key quantitative data from
various studies.

Table 1: Comparative Stability of Cleavable Linkers in Plasma

ADC/
. . Assay - .
Linker Type Conjugate " Stability Metric Reference
Condition
Example
1.5-2%
Inotuzumab . . .
Hydrazone . In vivo (mice) hydrolysis per [1]
ozogamicin
day
Hydrazone ]
N Generic Human plasma tl2 = 2 days [12]
(traditional)
Sacituzumab
Carbonate ) Serum t% = 36 hours [12]
govitecan
_ MMAE
Silyl Ether ) Human plasma t% > 7 days [12]
Conjugate
_ Trastuzumab-vc-  C57BL/6 mouse
Val-Cit-PABC ~40% DAR loss [6]
MMAE plasma, 7 days
Triglycyl (CX) DM1 Conjugate Mouse plasma t2 = 9.9 days [12]
Sulfatase- ) High stability (> 7
Generic Mouse plasma [12]
Cleavable days)
Tandem- ) Rat serum, 37°C >80% conjugate
Anti-CD79b ADC . [6][14]
Cleavage for 7 days stability

| Exolinker | Pyrene Conjugate | Ces1C-containing mouse plasma, 4 days | <5% free payload
release [[15] |

Table 2: Comparative Enzymatic Cleavage of Linkers
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Linker Sequence Enzyme Cleavage Metric Reference
. . Human Liver >80% digestion
Val-Cit (Vedotin) L . [16]
Lysosomes within 30 minutes

Slower than Val-Cit;

. Human Liver
Val-Ala (Tesirine) near complete [16]
Lysosomes
cleavage at 24h
] Slower than Val-Cit;
Gly-Gly-Phe-Gly Human Liver
near complete [16]
(Deruxtecan) Lysosomes

cleavage at 24h

) ~30x faster cleavage
Phe-Lys Cathepsin B ) [17]
rate than Val-Cit

) ~0.5x cleavage rate of
Val-Ala Cathepsin B ) [17]
Val-Cit

Sulfatase-Cleavable Sulfatase Enzymes t¥2 = 24 minutes [12]

| Asn-Asn | Lysosomes (Legumain) | 5x higher cleavage rate than Val-Cit |[14] |

Experimental Protocols

Accurate assessment of linker performance requires robust and reproducible experimental
methodologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in
plasma from a relevant species (e.g., human, mouse, rat).

Methodology:
e Preparation: Thaw frozen plasma (e.g., human plasma with anticoagulant) at 37°C.

 Incubation: Add the ADC to the plasma to a final concentration of 50-100 pg/mL. Incubate
the mixture in a temperature-controlled shaker at 37°C.
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» Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168
hours).

o Sample Processing: Immediately quench the reaction by adding 3-4 volumes of ice-cold
organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the
precipitate.

e Analysis: Analyze the supernatant for the concentration of intact ADC and released payload
using Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, intact ADC can be
quantified using an enzyme-linked immunosorbent assay (ELISA).[6]

o Data Interpretation: Plot the percentage of intact ADC versus time to determine the stability
profile and calculate the half-life (t¥2) of the ADC in plasma.

Analysis

Analyze Supernatant Determine
(LC-MS or ELISA) Half-Life

Preparation Experiment

Thaw Plasma Incubate ADC in Collect Aliquots Quench & Precipitate
ADE Sl (e.g., Human) |>4"| Plasma at 37°C at Time Points Proteins T
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Workflow for in vitro plasma stability assay.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To assess the susceptibility and cleavage kinetics of a protease-cleavable linker by
its target enzyme, Cathepsin B.[17]

Methodology:

e Enzyme Activation: Activate human Cathepsin B by pre-incubating it in an assay buffer (e.g.,
50 mM sodium acetate, pH 5.5, with DTT and EDTA) for 10-15 minutes at 37°C.[17]

o Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution to each well.
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Initiate Reaction: Add the ADC substrate to the wells to start the reaction. The final substrate
concentration should be around 10-20 uM for a qualitative assay.

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 1-4 hours).

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with
an internal standard).[17]

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released
payload.[17]

Controls:

o No-Enzyme Control: Incubate the ADC in the assay buffer without Cathepsin B to assess
baseline linker stability.[17]

o Inhibitor Control: Pre-incubate activated Cathepsin B with a known inhibitor to confirm that
the observed cleavage is enzyme-specific.[17]

Protocol 3: Determination of Kinetic Parameters (Km
and kcat)

Objective: To quantitatively determine the Michaelis constant (Km) and catalytic rate (kcat) of

an enzyme for a specific ADC linker.[17]

Methodology:

Enzyme Activation: Activate Cathepsin B as described in Protocol 2.[17]

Substrate Preparation: Prepare a series of dilutions of the ADC substrate in the assay buffer.
The concentration range should ideally span from 0.1 to 10 times the expected Km value.
[17]

Reaction: Initiate the reactions by adding activated enzyme to the substrate dilutions.

Measure Initial Velocity (Vo): At multiple time points within the initial linear phase of the
reaction, withdraw aliquots, quench the reaction, and quantify the concentration of the
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released payload via LC-MS. The rate of product formation is the initial velocity (Vo).[17]

o Data Analysis: Plot Vo against the substrate concentration ([S]). Fit the data to the Michaelis-
Menten equation using non-linear regression software to determine the Km and Vmax.
Calculate kcat from the Vmax and enzyme concentration.[17]
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Logical workflow for kinetic parameter determination.

Conclusion and Future Directions
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The design and selection of a cleavable linker are paramount to the development of a safe and
effective Antibody-Drug Conjugate.[3][10] The choice between protease-sensitive, pH-sensitive,
and reduction-sensitive linkers depends on the target antigen's biology, the nature of the
payload, and the desired therapeutic outcome. As research progresses, novel cleavage
strategies are emerging, including linkers sensitive to sulfatases or legumain, which are
overexpressed in the tumor microenvironment.[10][12] The ongoing optimization of linker
chemistry to enhance plasma stability while ensuring efficient, targeted payload release
continues to drive the success of ADCs in the clinic, promising more precise and powerful
treatments for cancer.[8][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://njbio.com/linkers-for-adcs/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01982
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01251
https://www.sterlingpharmasolutions.com/knowledge-hub/adc/stability-of-adc-linker-payloads-in-sub-cellular-fractions/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cathepsin_B_Cleavage_Assay_of_ADC_Linkers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8262647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8262647/
https://www.benchchem.com/product/b12422839#understanding-cleavable-adc-linkers
https://www.benchchem.com/product/b12422839#understanding-cleavable-adc-linkers
https://www.benchchem.com/product/b12422839#understanding-cleavable-adc-linkers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12422839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

